Cas no 112641-63-1 (2-Chloro-3,5-dimethoxybenzaldehyde)
2-Chloro-3,5-dimethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3,5-dimethoxybenzaldehyde
- 2-chloro-3,5-dimethoxy-benzaldehyde
- DB-330032
- Benzaldehyde, 2-chloro-3,5-dimethoxy-
- 112641-63-1
- SCHEMBL736513
- JPJIOMGWCSACCJ-UHFFFAOYSA-N
- CS-0441233
- 2-Chlor-3,5-dimethoxy-benzaldehyd
- F96548
- DTXSID10592027
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- Inchi: 1S/C9H9ClO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3
- InChI Key: JPJIOMGWCSACCJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=C(C=C1OC)OC
Computed Properties
- Exact Mass: 200.0240218g/mol
- Monoisotopic Mass: 200.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
2-Chloro-3,5-dimethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144131-1g |
2-Chloro-3,5-dimethoxybenzaldehyde |
112641-63-1 | 95% | 1g |
$429.07 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511900-1g |
2-Chloro-3,5-dimethoxybenzaldehyde |
112641-63-1 | 98% | 1g |
¥4855.00 | 2024-08-09 |
2-Chloro-3,5-dimethoxybenzaldehyde Suppliers
2-Chloro-3,5-dimethoxybenzaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Chloro-3,5-dimethoxybenzaldehyde
Professional Introduction to 2-Chloro-3,5-dimethoxybenzaldehyde (CAS No. 112641-63-1)
2-Chloro-3,5-dimethoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 112641-63-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features a chloro substituent at the 2-position and two methoxy groups at the 3- and 5-positions, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 2-Chloro-3,5-dimethoxybenzaldehyde positions it as a key precursor in the development of pharmacologically relevant compounds. Its aldehyde functionality allows for further derivatization via condensation reactions, while the electron-withdrawing chloro group and electron-donating methoxy groups create a delicate balance of reactivity, enabling selective transformations. This compound has been widely explored in medicinal chemistry for its potential in generating novel therapeutic agents.
In recent years, research has highlighted the utility of 2-Chloro-3,5-dimethoxybenzaldehyde in the synthesis of heterocyclic compounds, which are prevalent in many modern drugs. For instance, studies have demonstrated its role in constructing fused ring systems such as benzofurans and benzothiophenes, which exhibit diverse biological activities. The chloro and methoxy substituents on the benzaldehyde scaffold facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate pharmacokinetic properties.
One notable area of investigation involves the use of 2-Chloro-3,5-dimethoxybenzaldehyde in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in anticancer therapies. The aldehyde group can react with amines to form imines or Schiff bases, which can serve as scaffolds for kinase inhibition. Additionally, the presence of electron-withdrawing and donating groups enhances binding affinity to target proteins, making this compound a promising candidate for drug discovery.
Furthermore, 2-Chloro-3,5-dimethoxybenzaldehyde has been utilized in the synthesis of antimicrobial agents. The structural features of this compound allow for interactions with bacterial enzymes and cell wall components, leading to mechanisms that inhibit microbial growth. Researchers have reported its efficacy against Gram-positive bacteria, suggesting potential applications in treating infections caused by drug-resistant strains.
The compound's reactivity also makes it valuable in materials science applications. For example, it can be polymerized or cross-linked to form polymers with specific properties. These polymers may find use in coatings or adhesives where controlled reactivity is desired. Additionally, derivatives of 2-Chloro-3,5-dimethoxybenzaldehyde have been explored for their optical properties, including fluorescence and phosphorescence, which are relevant in OLEDs (organic light-emitting diodes) and sensors.
From a synthetic chemistry perspective, 2-Chloro-3,5-dimethoxybenzaldehyde serves as a building block for more complex molecules through various functional group interconversions. For instance, reduction of the aldehyde group yields an alcohol, which can be further modified by etherification or esterification. Conversely, oxidation of the aromatic ring can introduce carboxylic acid or other oxygen-containing functionalities. These transformations highlight the compound's adaptability in synthetic protocols.
The industrial production of 2-Chloro-3,5-dimethoxybenzaldehyde typically involves multi-step organic synthesis starting from commercially available precursors such as anisole or resorcinol derivatives. Advances in catalytic processes have improved yields and reduced environmental impact, making large-scale synthesis more feasible. These developments align with global trends toward sustainable chemical manufacturing practices.
In conclusion,2-Chloro-3,5-dimethoxybenzaldehyde (CAS No. 112641-63-1) is a multifaceted compound with significant applications across pharmaceuticals、materials science,and synthetic chemistry。 Its unique structural features enable diverse chemical transformations,making it indispensable in drug discovery and industrial processes。 As research continues to uncover new methodologies and applications,the importance of this compound is expected to grow further,contributing to advancements in both academic and industrial settings。
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